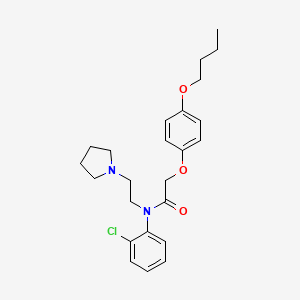
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)-: is a bioactive chemical compoundThe compound has a molecular weight of 463.01 and a chemical formula of C25H35ClN2O4 .
Métodos De Preparación
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves multiple steps. The synthetic route typically includes the reaction of acetanilide with p-butoxyphenol, followed by chlorination and subsequent reaction with 2-(1-pyrrolidinyl)ethylamine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Análisis De Reacciones Químicas
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Aplicaciones Científicas De Investigación
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(1-PYRROLIDINYL)ETHYL)- can be compared with other similar compounds, such as:
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(1-METHYL-2-(1-PYRROLIDINYL)ETHYL)-: Contains a methyl group, which can influence its chemical properties and interactions.
Propiedades
Número CAS |
27585-38-2 |
|---|---|
Fórmula molecular |
C24H31ClN2O3 |
Peso molecular |
431 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-2-3-18-29-20-10-12-21(13-11-20)30-19-24(28)27(17-16-26-14-6-7-15-26)23-9-5-4-8-22(23)25/h4-5,8-13H,2-3,6-7,14-19H2,1H3 |
Clave InChI |
PRMUSNAXAYPXMN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC=CC=C3Cl |
Key on ui other cas no. |
27585-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















